molecular formula C11H7ClO2S B1611810 2-Chloro-5-(thiophen-2-YL)benzoic acid CAS No. 926203-78-3

2-Chloro-5-(thiophen-2-YL)benzoic acid

Cat. No. B1611810
CAS RN: 926203-78-3
M. Wt: 238.69 g/mol
InChI Key: QYSJERLNZVWQRB-UHFFFAOYSA-N
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Description

2-Chloro-5-(thiophen-2-YL)benzoic acid, also known as 2-chloro-5-thiophenecarboxylic acid, is an organic compound belonging to the class of benzoic acids. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of a wide range of other compounds. The compound has a wide range of applications in the fields of medicine, agrochemistry, and materials science.

Scientific Research Applications

Organic Synthesis and Derivatives

The synthesis and functionalization of compounds related to 2-Chloro-5-(thiophen-2-yl)benzoic acid are essential for creating novel organic molecules with potential applications in pharmaceuticals and materials science. For example, the synthesis of 2-(2-Phenylethyl)benzoic acid and 2-(thiophen-2-ylethyl)benzoic acid via Wittig-Horner reaction, hydrolysis, and hydrogenation showcases the utility of chloro and thiophenyl substituted benzoic acids as precursors in organic synthesis (Chen Fen-er, 2012). Similarly, compounds derived from benzo[b]thiophene exhibit antimicrobial activities, suggesting their potential use in developing new antibiotics (Carmen Limban et al., 2008).

Antimicrobial Activity

Derivatives of benzo[b]thiophene, such as those generated from this compound, have been investigated for their antimicrobial properties. Some derivatives exhibit specific activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents. The structure-activity relationship analysis helps in understanding the influence of substituents on antimicrobial efficacy (Carmen Limban et al., 2008).

Luminescence and Materials Science

Thiophenyl-derivatized nitrobenzoato compounds, including derivatives of this compound, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies are crucial for developing new luminescent materials for applications in sensing, imaging, and light-emitting devices. The characterization of these compounds through luminescence spectroscopy and X-ray crystallography provides insights into their potential uses in materials science (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Photodynamic Therapy

The functionalization of upconverting nanoparticles with photosensitizers derived from benzo[b]thiophene for singlet oxygen generation under near-infrared light showcases the application of this compound derivatives in medical research, particularly in photodynamic therapy. These nanoconstructs can induce cell death upon irradiation, demonstrating their potential as therapeutic agents (Q. Yu et al., 2014).

properties

IUPAC Name

2-chloro-5-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSJERLNZVWQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588083
Record name 2-Chloro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926203-78-3
Record name 2-Chloro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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